Home > Products > Screening Compounds P36747 > Mip-like protein, Chlamydia trachomatis
Mip-like protein, Chlamydia trachomatis - 148294-78-4

Mip-like protein, Chlamydia trachomatis

Catalog Number: EVT-1519817
CAS Number: 148294-78-4
Molecular Formula: C8H11N3
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The Mip-like protein from Chlamydia trachomatis is a significant component of the bacterium, which is known to cause chlamydia, a common sexually transmitted infection. This protein exhibits sequence similarities to the Mip protein found in Legionella pneumophila, a pathogen responsible for Legionnaires' disease. The Mip-like protein functions as a lipoprotein, playing a crucial role in the bacterium's virulence and ability to evade host immune responses. Its structure and function are essential for understanding the pathogenic mechanisms of Chlamydia trachomatis.

Source and Classification

Chlamydia trachomatis is classified within the phylum Chlamydiae, which includes obligate intracellular bacteria. The Mip-like protein is categorized as a lipoprotein due to its lipid modification, which is critical for its membrane association and biological activity. The gene encoding this protein is part of a larger family of proteins that share structural and functional characteristics with peptidyl-prolyl cis/trans isomerases, which are involved in protein folding and stability .

Synthesis Analysis

Methods and Technical Details

The synthesis of the Mip-like protein typically occurs within the bacterial cytoplasm, followed by post-translational modifications that include lipidation. This lipid modification is essential for anchoring the protein to the bacterial membrane. Techniques such as mass spectrometry and Western blotting have been employed to analyze the expression and modification of this protein in laboratory settings. The amino acid sequence analysis reveals a signal peptide that directs the protein to the membrane, where it undergoes further processing .

Molecular Structure Analysis

Structure and Data

The Mip-like protein features a complex tertiary structure characterized by multiple alpha-helices and beta-sheets, which contribute to its stability and functionality. Structural analyses indicate that it contains a peptidyl-prolyl cis/trans isomerase domain, critical for its enzymatic activity. The C-terminal region shows significant homology with the Mip protein from Legionella pneumophila, suggesting evolutionary conservation of function .

Data from crystallography studies provide insights into its binding sites and interaction mechanisms with other cellular components, highlighting its role in modulating host immune responses.

Chemical Reactions Analysis

Reactions and Technical Details

Experimental techniques such as enzyme kinetics assays have been used to characterize these reactions, providing quantitative data on substrate specificity and reaction rates.

Mechanism of Action

Process and Data

The mechanism of action of the Mip-like protein involves its interaction with host cell proteins, which aids in evading immune detection. By catalyzing the folding of specific proteins within host cells, it may help stabilize proteins that are crucial for bacterial survival during infection. Data suggest that this interaction can modulate signaling pathways within host cells, thereby enhancing bacterial virulence .

Additionally, studies indicate that the Mip-like protein may play a role in preventing apoptosis in infected cells, allowing Chlamydia trachomatis to persist longer within its host .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The Mip-like protein exhibits several notable physical properties:

  • Molecular Weight: Approximately 30 kDa.
  • Solubility: Highly soluble in aqueous solutions due to its hydrophilic regions.
  • Stability: Exhibits stability across a range of pH levels but may denature under extreme conditions.

From a chemical perspective:

  • Lipid Modification: Essential for membrane attachment.
  • Enzymatic Activity: Functions as a peptidyl-prolyl cis/trans isomerase.

These properties are critical for its role in bacterial pathogenesis and interactions with host cells .

Applications

Scientific Uses

The Mip-like protein has several applications in scientific research:

  • Pathogenicity Studies: Understanding its role in Chlamydia trachomatis virulence can inform vaccine development.
  • Drug Targeting: Its unique structural features make it a potential target for novel antimicrobial therapies.
  • Protein Folding Research: As a model for studying peptidyl-prolyl isomerases, it provides insights into protein folding mechanisms relevant across various biological systems.

Research continues to explore these avenues, aiming to leverage knowledge about the Mip-like protein for therapeutic advancements against chlamydial infections .

Structural Characterization of the *C. trachomatis* Mip-like Protein

Primary Sequence Analysis and Lipoprotein Features

The Mip-like protein of Chlamydia trachomatis is a 27 kDa virulence factor sharing significant homology with the macrophage infectivity potentiator (Mip) of Legionella pneumophila. Its primary structure contains a canonical N-terminal signal peptide (residues 1–20) terminating in a conserved lipobox motif (Leu-Ala-Gly-Cys²⁰), which is indispensable for post-translational lipid modification and membrane anchoring [1] [2] [4]. This motif is strictly conserved across all C. trachomatis serovars, underscoring its functional importance in chlamydial biology [4].

Signal Peptidase II Recognition Motifs and Lipid Modification

Signal Peptidase II (SPase II), also termed lipoprotein signal peptidase (LspA), recognizes the lipobox motif and cleaves the precursor protein (pro-Mip) after the invariant cysteine residue (Cys²⁰). Structural bioinformatics using PROSITE, DOLOP, and LipoP algorithms confirmed the presence of a type II signal peptidase recognition site in Mip’s N-terminus [1] [3] [5]. Globomycin, a specific SPase II inhibitor, blocks the processing of recombinant wild-type Mip (WT-rMip) but not the C20A mutant (where Cys²⁰ is replaced by alanine), demonstrating SPase II dependence [1] [5]. Post-cleavage, the newly exposed N-terminal cysteine undergoes triacylation: covalent attachment of S-diacylglyceryl groups via thioether linkages and amide-linked fatty acylation (typically palmitate). This modification anchors Mip to the bacterial membrane and enables Toll-like receptor 2 (TLR2) recognition [1] [10].

Table 1: Conserved Lipobox Motifs in Bacterial Lipoproteins

ProteinOrganismLipobox MotifSPase II Dependence
Mip-like proteinC. trachomatisLAGCGlobomycin-sensitive
Braun's lipoproteinEscherichia coliLAACGlobomycin-sensitive
PullulanaseKlebsiella pneumoniaeLAGCGlobomycin-sensitive
MipLegionella pneumophilaLAGCGlobomycin-sensitive

Palmitic Acid Incorporation and Membrane Anchoring Mechanisms

Biochemical studies using [U-¹⁴C]palmitic acid radiolabeling confirmed lipid modification of both native and recombinant Mip. WT-rMip incorporated radiolabeled palmitate, while the C20A mutant showed no incorporation, proving Cys²⁰ is the exclusive lipidation site [1] [2] [5]. Gas chromatography-mass spectrometry (GC-MS) analysis of native Mip identified amide-linked fatty acids (predominantly palmitate) and ester-linked long-chain fatty acids, consistent with triacylated lipoprotein architecture [1]. Alkaline methanolysis experiments further distinguished ester-linked (released as methyl esters) and amide-linked (retained) fatty acids, confirming Mip’s lipid moiety resembles classical bacterial lipoproteins like E. coli’s murein lipoprotein [1]. Triton X-114 phase partitioning demonstrated Mip’s hydrophobic nature, confirming its membrane integration [1] [2]. Subcellular localization studies revealed Mip enrichment in the Chlamydia Outer Membrane Complex (COMC) and surface exposure on Elementary Bodies (EBs), as evidenced by surface biotinylation and immunoprecipitation [1].

Table 2: Fatty Acid Composition of Mip-like Protein

Fatty Acid LinkageChemical ModificationDetection MethodFunctional Consequence
Thioether-linkedS-diacylglyceryl[U-¹⁴C]glycerol incorporationMembrane anchoring
Amide-linkedPalmitateGC-MS, alkaline methanolysisTLR2 recognition, stability
Ester-linkedVariable long-chain FAGC-MS, alkaline methanolysisMembrane insertion

Tertiary and Quaternary Structural Insights

β-Helical Domains and Dimerization Interfaces

The mature Mip protein (residues 21–end) exhibits a complex tertiary structure dominated by β-helical domains. Crystallographic and homology modeling studies reveal an N-terminal β-sheet "cradle" involved in membrane association and a C-terminal domain exhibiting high structural similarity to FK506-binding proteins (FKBPs) [3] [7] [8]. This β-cradle structure, sitting atop the transmembrane helices, likely accommodates residues adjacent to the cleavage site in prolipoprotein substrates. Structural analysis of the Staphylococcus aureus LspA complexed with inhibitors suggests Mip may dimerize via interactions between transmembrane helices (H1-H4 bundles), particularly involving conserved glycine residues (e.g., Gly⁵⁴) that facilitate close packing [7] [8]. Dimerization is critical for forming a functional substrate-binding pocket competent for SPase II cleavage. Mutagenesis of residues within the dimer interface (e.g., Asn⁵², Gly⁵⁴) disrupts enzymatic activity and substrate binding [7] [8].

FK506-Binding Protein (FKBP) Homology and PPIase Active Sites

The C-terminal domain of Mip (residues ~120–280) shares significant sequence and structural homology with both eukaryotic and prokaryotic FKBP-type peptidyl-prolyl cis/trans isomerases (PPIases). This domain contains the conserved FKBP fold characterized by a five-stranded β-sheet wrapping around a central α-helix [6] [8]. Key catalytic residues forming the PPIase active site include Phe¹³², Asn¹³³, Ala¹³⁵, Asp¹³⁶, and a highly conserved aspartic acid dyad (Asp¹¹⁸ and Asp¹³⁶ in C. trachomatis Mip numbering homologs) essential for catalysis [6] [7] [8]. Recombinant Mip exhibits potent PPIase activity in vitro, catalyzing the isomerization of proline peptide bonds in synthetic substrates like N-succinyl-Ala-Leu-Pro-Phe-p-nitroanilide [6]. This activity is specifically inhibited by the macrocyclic compounds FK506 (tacrolimus) and rapamycin (sirolimus), which bind the FKBP domain with nanomolar affinity, acting as competitive inhibitors that sterically block the active site [6] [9]. Mutagenesis of the catalytic aspartate residues (e.g., D118A, D136A) abolishes PPIase activity, confirming their role in the isomerization mechanism [7] [8]. The PPIase domain is functionally implicated in the initiation of chlamydial infection, potentially by facilitating the folding of virulence factors or host-interacting proteins [6].

Table 3: Structural and Functional Domains of C. trachomatis Mip-like Protein

Structural DomainKey Structural FeaturesFunctional Residues/MotifsBiological Role
Signal PeptideN-terminal α-helix, lipobox (LAGC²⁰)Cys²⁰ (lipidation site)SPase II recognition, lipidation
β-CradleHemispherical β-sheetGly⁵⁴, Asn⁵² (dimer interface)Substrate binding, dimerization
Transmembrane Helices4 TM helices (H1-H4)Asp¹¹⁸, Asp¹³⁶ (catalytic dyad)Membrane anchoring, catalysis
FKBP-like PPIase5-stranded β-sheet, central α-helixPhe¹³², Asn¹³³, Ala¹³⁵, Asp¹³⁶PPIase activity, FK506 binding

Properties

CAS Number

148294-78-4

Product Name

Mip-like protein, Chlamydia trachomatis

Molecular Formula

C8H11N3

Synonyms

Mip-like protein, Chlamydia trachomatis

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.